Undecane-2,4,6,8,10-pentol
Description
Undecane-2,4,6,8,10-pentol is a polyhydroxy aliphatic compound with an 11-carbon backbone (undecane) and hydroxyl (-OH) groups at positions 2, 4, 6, 8, and 10. Its reactivity is likely governed by hydrogen bonding and oxidation susceptibility, distinguishing it from non-functionalized alkanes like undecane .
Properties
CAS No. |
138452-63-8 |
|---|---|
Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
undecane-2,4,6,8,10-pentol |
InChI |
InChI=1S/C11H24O5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-16H,3-6H2,1-2H3 |
InChI Key |
CXFLNXBOQOUAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(CC(CC(C)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane-2,4,6,8,10-pentol typically involves multi-step organic reactions. One common method is the hydroxylation of undecane derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents and catalysts to achieve selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Undecane-2,4,6,8,10-pentol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
Undecane-2,4,6,8,10-pentol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s polyhydroxy nature makes it useful in studying carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undecane-2,4,6,8,10-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
Cyclopentasiloxane-2,4,6,8,10-pentol Derivatives
Structural Differences :
- Backbone : Cyclopentasiloxane-2,4,6,8,10-pentol (CAS: 817551-44-3) features a silicon-oxygen ring structure, contrasting with the carbon-based chain of undecane-pentol.
- Functional Groups : Both compounds have five hydroxyl groups, but siloxanes exhibit higher thermal stability and lower polarity due to Si-O bonds .
Aliphatic Hydrocarbons (Undecane, Decane)
Functionalization Impact :
- Undecane (C₁₁H₂₄) lacks hydroxyl groups, making it non-polar and volatile. It is prevalent in forensic samples (e.g., firearm residues) and indoor pollutants .
- Undecane-pentol’s hydroxyl groups enhance solubility in polar solvents but reduce volatility.
Spirocyclic Phosphonate Compounds
Structural Complexity :
Reactivity :
- Phosphonates are used as flame retardants or ligands in coordination chemistry, whereas undecane-pentol’s reactivity centers on hydroxyl group interactions.
Data Tables
Table 1: Structural Comparison
Table 2: Key Properties
| Compound | Volatility | Solubility (Polar Solvents) | Thermal Stability |
|---|---|---|---|
| This compound | Low | High | Moderate |
| Cyclopentasiloxane-2,4,6,8,10-pentol | Very low | Low | High |
| Undecane | High | Insoluble | High |
Research Findings
- Forensic Prevalence : Undecane is frequently detected in loaded firearms (75% occurrence) but lacks functionalization for specialized applications .
- obtusa or E. lata growth, suggesting that hydroxylation (as in pentol) may need optimization for bioactivity .
- Material Science : Siloxane-pentol derivatives dominate in industrial applications (e.g., coatings), while undecane-pentol remains underexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
